![molecular formula C20H17N3O3S2 B2927486 (3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-77-3](/img/structure/B2927486.png)
(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
F3411-1425: could be investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy . CDK2 is crucial for cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Compounds similar to F3411-1425 have shown cytotoxic activities against various cancer cell lines, suggesting that it could be part of a new class of anticancer agents.
Drug Development
The structural features of F3411-1425 , such as the thieno[3,2-c][1,2]thiazine ring, may be useful in the development of new drugs. Its similarity to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been identified as novel CDK2 inhibitors, indicates that F3411-1425 could serve as a lead compound in drug discovery efforts .
properties
IUPAC Name |
(3Z)-1-benzyl-2,2-dioxo-3-[(pyridin-2-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19-18(13-21-12-16-8-4-5-10-22-16)28(25,26)23(17-9-11-27-20(17)19)14-15-6-2-1-3-7-15/h1-11,13,21H,12,14H2/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMLSBLHLRCTHI-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=CC=N4)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=CC=N4)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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